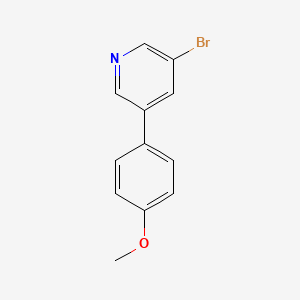

3-溴-5-(4-甲氧基苯基)吡啶

描述

The compound "3-Bromo-5-(4-methoxyphenyl)pyridine" is a brominated pyridine derivative with a methoxyphenyl substituent. This type of compound is of interest due to its potential applications in the synthesis of complex molecules, including pharmaceuticals and materials with specific luminescent properties. The presence of the bromo and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes . These methods can potentially be adapted for the synthesis of "3-Bromo-5-(4-methoxyphenyl)pyridine" by choosing appropriate starting materials and reaction conditions. Additionally, the Suzuki coupling reaction is a common method for creating carbon-carbon bonds, which could be employed to introduce the 4-methoxyphenyl group onto a bromopyridine precursor .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be determined using X-ray diffraction, as demonstrated in the crystal structure analysis of related compounds . These analyses reveal the planarity of the pyridine moiety and the orientation of substituents, which can affect the compound's physical properties and reactivity. For "3-Bromo-5-(4-methoxyphenyl)pyridine," one would expect similar structural features, such as the dihedral angles between substituents and the pyridine ring, to be significant.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in various chemical reactions, including coupling reactions and transformations. For instance, the cyclometalated Pd(II) and Ir(III) complexes derived from bromophenylpyridine have been applied in oxidation/Suzuki coupling reactions . Moreover, the reactivity of the methoxyphenyl group in transformations and rearrangements has been studied, indicating that the presence of this group can lead to the formation of different heterocyclic structures . These findings suggest that "3-Bromo-5-(4-methoxyphenyl)pyridine" could also undergo similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For example, the luminescent properties of cyclometalated complexes suggest that "3-Bromo-5-(4-methoxyphenyl)pyridine" may also exhibit interesting optical properties under UV irradiation . The crystal packing and hydrogen bonding patterns observed in related compounds provide insights into the solid-state properties, such as stability and solubility . These properties are crucial for the practical application of the compound in various fields.

科学研究应用

有机硒和 DMAP 协同催化

Verma 等人(2016 年)的一项研究利用了由二(4-甲氧基苯基)硒化物组成的催化体系,用于合成中型溴代/碘代内酯和溴代氧杂环戊烷。这项工作突出了 4-甲氧基苯基衍生物在区域选择性合成中的应用,展示了它们在有机合成和催化中的潜力(Verma 等人,2016)。

缓蚀

Saady 等人(2020 年)研究了吡啶衍生物(特别是 6-溴-2-(4-甲氧基苯基)-3-壬基-3H-咪唑并[4,5-b]吡啶 (PIP))对软钢腐蚀的吸附和抑制作用。这项研究强调了此类化合物在防腐中的作用,表明了它们在工业应用中的潜力(Saady 等人,2020)。

光物理化学性质

Öncül 等人(2021 年)合成了具有苯磺酰胺衍生物取代基的锌(II)酞菁,包括 4-甲氧基苯基衍生物。他们的研究重点是这些化合物的な光谱、光物理和光化学性质,强调了它们在光催化和可能在光动力治疗中的应用(Öncül 等人,2021)。

杀虫剂应用

Bakhite 等人(2014 年)对吡啶衍生物(包括具有 4-甲氧基苯基基团的化合物)的研究表明具有显着的杀虫活性。这项研究揭示了此类化合物在开发新型杀虫剂中的潜在用途(Bakhite 等人,2014)。

新型衍生物合成

Khalafy 等人(2002 年)探索了新型基于吡啶的衍生物的合成,表明 4-甲氧基苯基衍生物在创建各种有机化合物方面的多功能性。这项工作为广阔的有机合成化学领域做出了贡献(Khalafy 等人,2002)

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMABCNUNSGFELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476868 | |

| Record name | 3-Bromo-5-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452972-07-5 | |

| Record name | 3-Bromo-5-(4-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

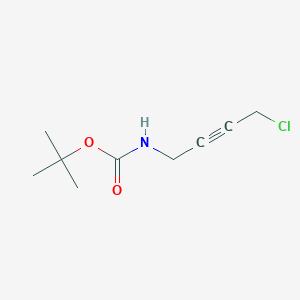

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)